molecular formula C20H20ClN3O3 B2832540 N-(3-chloro-4-methoxyphenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251611-62-7

N-(3-chloro-4-methoxyphenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2832540
CAS No.: 1251611-62-7
M. Wt: 385.85
InChI Key: QSBCRDCRFLZLNO-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide (molecular formula: C₂₀H₂₀ClN₃O₃; molecular weight: 385.85) is a 1,8-naphthyridine derivative characterized by a propyl group at position 1, a methyl group at position 7, and a carboxamide moiety linked to a 3-chloro-4-methoxyphenyl aromatic ring . Its synthesis and structural features are comparable to other 1,8-naphthyridine-3-carboxamide derivatives, which often exhibit varied substituents influencing their physicochemical and biological properties.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-7-methyl-4-oxo-1-propyl-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c1-4-9-24-11-15(18(25)14-7-5-12(2)22-19(14)24)20(26)23-13-6-8-17(27-3)16(21)10-13/h5-8,10-11H,4,9H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBCRDCRFLZLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

The target compound’s structural uniqueness lies in its 1-propyl-7-methyl-3-carboxamide core and 3-chloro-4-methoxyphenyl substituent. Key structural differences among analogs include:

Compound ID/Name Substituents/Modifications Key Structural Features Reference
Target Compound 1-propyl, 7-methyl, 3-(3-chloro-4-methoxyphenylcarboxamide) Bulky aryl group with electron-withdrawing Cl and electron-donating OMe substituents
5e, 5f, 5g () 1-ethyl, hydrazinyl-linked indolinylidene groups (e.g., 5-chloro-2-oxoindolin-3-ylidene) Introduction of hydrazine bridges; potential for hydrogen bonding and metal chelation
2k () 1-(4-fluorobenzyl), 3-(3,5-dichloropyridin-4-ylcarboxamide) Dichloropyridinyl group enhances halogen bonding; fluorobenzyl increases lipophilicity
7-Chloro-6-fluoro-1-(4-fluorophenyl)...-3-carboxylic acid () Carboxylic acid at position 3 instead of carboxamide Ionizable group impacts solubility and bioavailability
Compound 67 () 1-pentyl, 3-(1-(3,5-dimethyl)adamantylcarboxamide) Bulky adamantyl group introduces steric hindrance; pentyl chain enhances lipophilicity
Anti-inflammatory derivative () 1-(prop-2-yn-1-yl), 3-(hydroxy-3-oxo-1-phenylpropylcarboxamide) Propargyl and hydroxy-oxo groups may modulate enzyme inhibition

Physicochemical Properties

  • Melting Points: Target Compound: Not reported, but analogs range from 164–269°C (e.g., 5e: 164–167°C; 2k: 266–269°C), correlating with substituent polarity and crystallinity .
  • Spectroscopic Data :
    • IR spectra of analogs () show NH stretches at 3185–3420 cm⁻¹, consistent with carboxamide and hydrazine groups .
    • ¹H NMR of the target compound’s analogs (e.g., 2n in ) reveals distinct aromatic and alkyl proton signals, aiding structural confirmation .

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